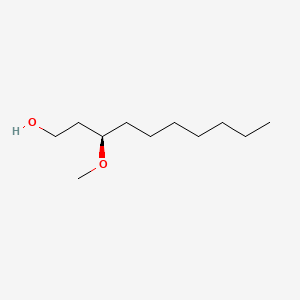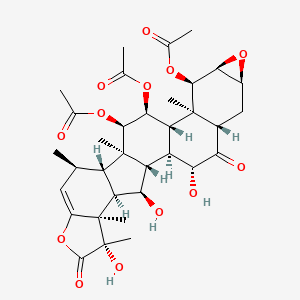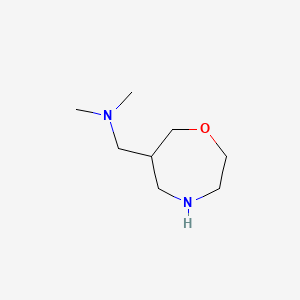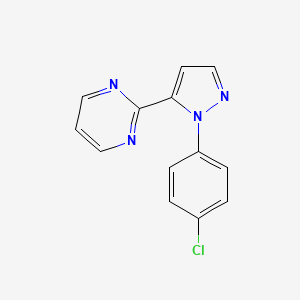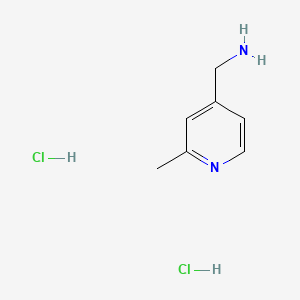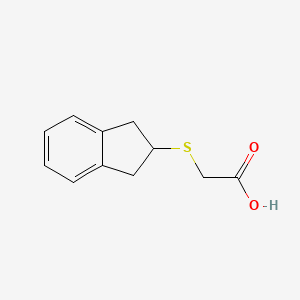![molecular formula C26H24N2O2 B595683 N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine CAS No. 102947-88-6](/img/structure/B595683.png)
N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine: is an organic compound with a complex structure, characterized by the presence of two phenyl groups connected to a benzenediamine core through methylene linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with 4-(2-propen-1-yloxy)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene linkages. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine involves large-scale synthesis using automated reactors. The process is carefully controlled to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and catalyst concentration are monitored and adjusted as needed to maximize production output.
化学反応の分析
Types of Reactions
N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-phenylenediamine
- N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-toluenediamine
Uniqueness
N,N’-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
1-(4-prop-2-enoxyphenyl)-N-[4-[(4-prop-2-enoxyphenyl)methylideneamino]phenyl]methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-3-17-29-25-13-5-21(6-14-25)19-27-23-9-11-24(12-10-23)28-20-22-7-15-26(16-8-22)30-18-4-2/h3-16,19-20H,1-2,17-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOFYSWGXGXKDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694884 |
Source


|
| Record name | (E,E)-N,N'-(1,4-Phenylene)bis(1-{4-[(prop-2-en-1-yl)oxy]phenyl}methanimine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102947-88-6 |
Source


|
| Record name | (E,E)-N,N'-(1,4-Phenylene)bis(1-{4-[(prop-2-en-1-yl)oxy]phenyl}methanimine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B595600.png)
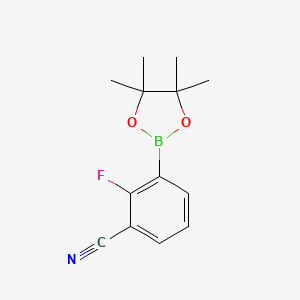
![6-(Methylthio)-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B595602.png)

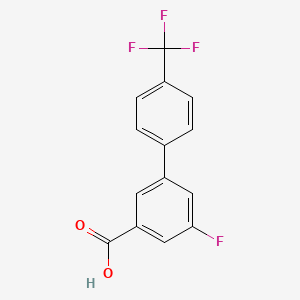
![7-Boc-7-azaspiro[3.5]nonane-2-methanol](/img/structure/B595608.png)
![4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine]](/img/structure/B595609.png)
![Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B595611.png)
